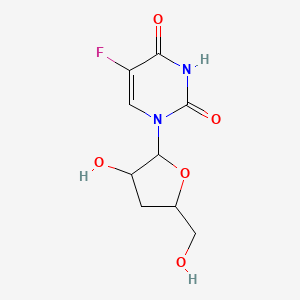

3'-Deoxy-5-fluorouridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3’-Deoxy-5-fluorouridine is a nucleoside analog known for its significant role in chemotherapy. It is a derivative of fluorouracil and is used primarily for its antitumor properties. This compound is particularly effective in targeting cancer cells due to its ability to interfere with DNA synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-5-fluorouridine typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of 3’-Deoxy-5-fluorouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve pharmaceutical-grade quality.

化学反应分析

Types of Reactions: 3’-Deoxy-5-fluorouridine undergoes several types of chemical reactions, including:

Substitution Reactions: Fluorination of uridine derivatives.

Hydrolysis: Conversion to active metabolites in biological systems.

Oxidation and Reduction: Involvement in metabolic pathways.

Common Reagents and Conditions:

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.

Solvents: Anhydrous solvents like dichloromethane.

Conditions: Low temperatures, inert atmosphere to prevent oxidation.

Major Products Formed: The primary product of these reactions is 3’-Deoxy-5-fluorouridine itself, which can further undergo metabolic conversion to active antitumor agents such as fluorouracil.

科学研究应用

3’-Deoxy-5-fluorouridine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other fluorinated nucleosides.

Biology: Studied for its role in DNA synthesis inhibition and apoptosis induction.

Medicine: Employed in chemotherapy for treating various cancers, including colorectal and breast cancer.

Industry: Utilized in the development of new antitumor drugs and therapeutic agents.

作用机制

The mechanism of action of 3’-Deoxy-5-fluorouridine involves its conversion to active metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in chemotherapy.

相似化合物的比较

3’-Deoxy-5-fluorouridine is often compared with other nucleoside analogs such as:

Fluorouracil: A direct precursor with similar antitumor activity.

Capecitabine: A prodrug that is metabolized to 5-fluorouracil.

5’-Deoxy-5-fluorocytidine: Another fluorinated nucleoside with antitumor properties.

Uniqueness: 3’-Deoxy-5-fluorouridine is unique due to its specific metabolic pathway and its ability to be selectively activated in tumor tissues, reducing systemic toxicity compared to other fluorinated nucleosides.

By understanding the synthesis, reactions, applications, and mechanisms of 3’-Deoxy-5-fluorouridine, researchers can better utilize this compound in developing effective cancer treatments and exploring new therapeutic avenues.

生物活性

3'-Deoxy-5-fluorouridine (5'-dFUrd) is a fluorinated nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology. Its biological activity is primarily attributed to its metabolism into 5-fluorouracil (5-FU), a well-known chemotherapeutic agent. This article explores the biological activity of 5'-dFUrd, focusing on its mechanism of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.

The primary mechanism through which 5'-dFUrd exerts its biological effects is via its conversion to 5-FU by uridine phosphorylase. This conversion occurs preferentially in tumor tissues, which enhances the selectivity of 5'-dFUrd as a chemotherapeutic agent. The compound acts as a prodrug, releasing 5-FU in a targeted manner that minimizes systemic toxicity compared to direct administration of 5-FU .

Pharmacokinetics

The pharmacokinetic profile of 5'-dFUrd has been studied using advanced techniques such as ^19F nuclear magnetic resonance (NMR). This method has allowed researchers to detect various metabolites in biofluids following intravenous administration. Key findings include:

- Metabolites Identified : Unmetabolized 5'-dFUrd, 5-FU, and several novel metabolites including α-fluoro-β-ureidopropionic acid and α-fluoro-β-alanine were detected.

- Excretion Patterns : High concentrations of α-fluoro-β-ureidopropionic acid and α-fluoro-β-alanine were observed in plasma, with significant urinary excretion of both unchanged 5'-dFUrd and its metabolites .

Preclinical Studies

In vitro studies have demonstrated that 5'-dFUrd exhibits cytostatic activity against various leukemic cell lines. For instance, derivatives of 5'-dFUrd showed superior cytostatic effects compared to the parent compound when tested against L1210 and CCRF-CEM cells. Notably, specific derivatives yielded percent increases in lifespan in murine models significantly higher than those observed with 5'-dFUrd alone .

| Compound | Cell Line Tested | Percent Increase in Lifespan (%) |

|---|---|---|

| 5'-dFUrd | L1210 | 20 |

| 5'-O-mesyl-FUrd | L1210 | 58 |

| 5'-deoxy-5'-chloro-FUrd | L1210 | 64 |

Clinical Studies

Clinical trials have further elucidated the efficacy of 5'-dFUrd in cancer therapy. Patients treated with high-dose intravenous administration exhibited sustained levels of fluorinated metabolites, suggesting effective conversion and prolonged action of the drug. The results indicated that patients experienced improved outcomes with reduced side effects compared to traditional chemotherapy regimens involving direct use of 5-FU .

Case Studies

One significant case study involved a cohort of patients receiving intravenous infusions of 5'-dFUrd at a dosage of 10 g/m² over six hours. The study utilized ^19F NMR to monitor metabolite profiles throughout treatment. Findings revealed:

- Sustained Metabolite Levels : Persistent levels of both unchanged 5'-dFUrd and its metabolites were maintained throughout the infusion period.

- Clinical Outcomes : Patients showed favorable responses with manageable toxicity profiles, reinforcing the potential for 5'-dFUrd as a safer alternative to conventional fluoropyrimidines .

属性

IUPAC Name |

5-fluoro-1-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUINSFJQSHMRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。